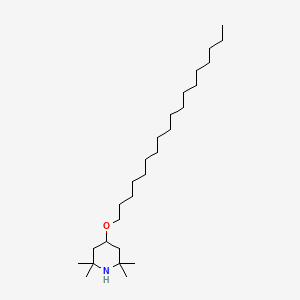![molecular formula C18H10N2O2 B14319408 4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline CAS No. 110175-16-1](/img/structure/B14319408.png)
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and a hexa-1,3,5-triyn-1-yl chain attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline typically involves the coupling of a nitrophenylacetylene with an aniline derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer processes, while the aniline moiety can form hydrogen bonds and π-π interactions. These interactions can affect the compound’s electronic properties and reactivity, making it useful in applications like organic electronics and photophysics.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-Ethoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-n-Propoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-n-Butoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
Uniqueness
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline is unique due to its triple bond-rich structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of materials for organic electronics and photonic devices.
Propiedades
Número CAS |
110175-16-1 |
|---|---|
Fórmula molecular |
C18H10N2O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
4-[6-(4-nitrophenyl)hexa-1,3,5-triynyl]aniline |
InChI |
InChI=1S/C18H10N2O2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(14-10-16)20(21)22/h7-14H,19H2 |
Clave InChI |
RNUBXCKWSMJFEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#CC#CC2=CC=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


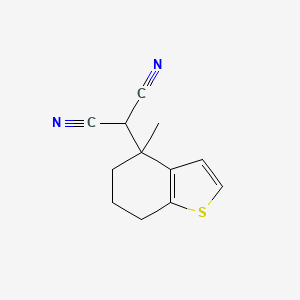
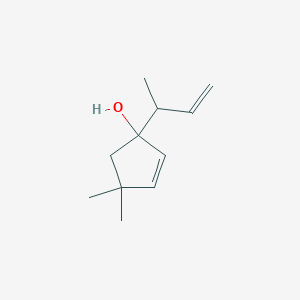



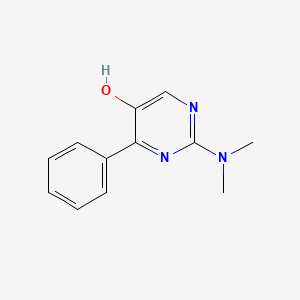
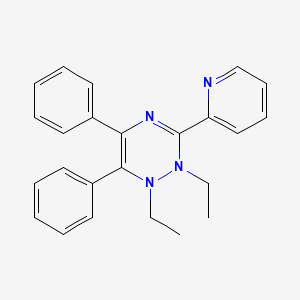
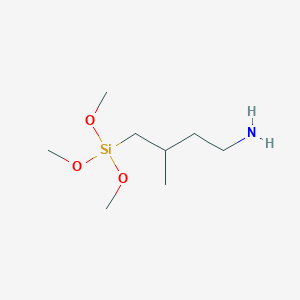

![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
